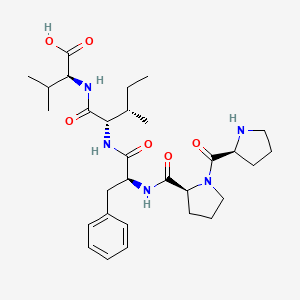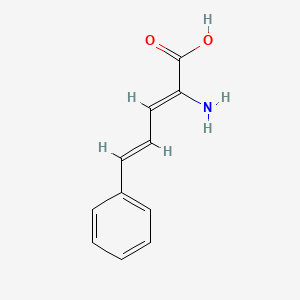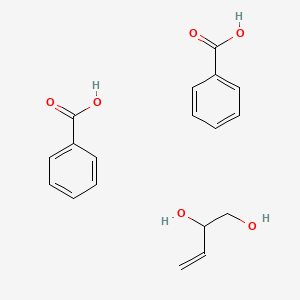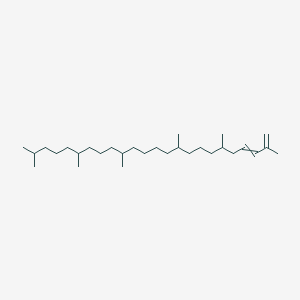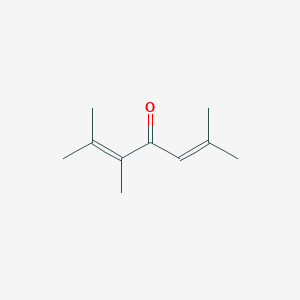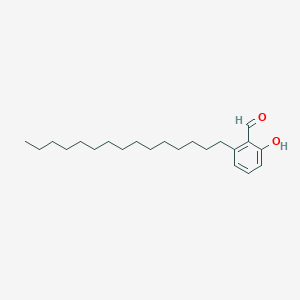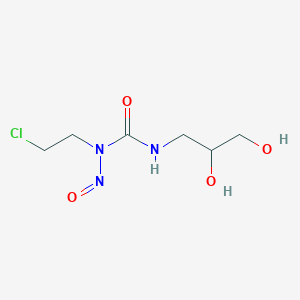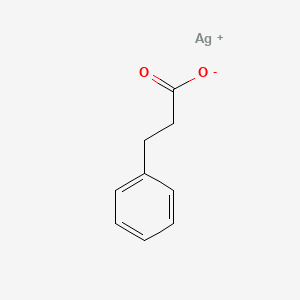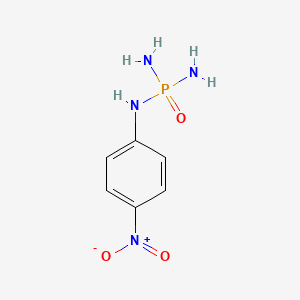![molecular formula C38H52N4O8 B14440817 2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat [German] CAS No. 74303-06-3](/img/structure/B14440817.png)
2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat [German]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a tert-butylamino group, a hydroxypropoxy group, and a phenyl-pyrrol structure, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-hydroxy-3,4-dihydrocarbostyryl with epichlorohydrin to form an intermediate, which is then treated with tert-butylamine under specific conditions to yield the desired product . The reaction conditions often include the use of solvents such as amide solvents, sulfoxide solvents, or cyclic hydrocarbon solvents, and catalysts like alkali metal hydroxides or carbonates .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .
科学的研究の応用
2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a tool for investigating cellular signaling pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat involves its interaction with specific molecular targets, such as beta-adrenergic receptors. These receptors mediate the activation of adenylate cyclase through G proteins, leading to various physiological effects . The compound’s structure allows it to bind effectively to these receptors, modulating their activity and influencing cellular responses.
類似化合物との比較
Similar Compounds
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one: This compound shares a similar tert-butylamino and hydroxypropoxy structure but differs in its core naphthalenone structure.
4-{[(2S)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-3H-indole-2-carbonitrile: This compound also contains a tert-butylamino and hydroxypropyl group but has an indole core structure.
Uniqueness
2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat is unique due to its specific combination of functional groups and its phenyl-pyrrol core structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
74303-06-3 |
|---|---|
分子式 |
C38H52N4O8 |
分子量 |
692.8 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(1H-pyrrol-2-yl)phenoxy]propan-2-ol |
InChI |
InChI=1S/2C17H24N2O2.C4H4O4/c2*1-17(2,3)19-11-13(20)12-21-16-9-5-4-7-14(16)15-8-6-10-18-15;5-3(6)1-2-4(7)8/h2*4-10,13,18-20H,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChIキー |
RUISEXLKASOPLF-WXXKFALUSA-N |
異性体SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CN2)O.CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CN2)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CN2)O.CC(C)(C)NCC(COC1=CC=CC=C1C2=CC=CN2)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


